

The Chemical Profile of Bacopasaponin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bacopasaponin C*

Cat. No.: *B1667702*

[Get Quote](#)

An In-depth Examination of the Structure, Properties, and Experimental Analysis of a Key Bioactive Saponin from *Bacopa monnieri*

Introduction

Bacopasaponin C is a prominent triterpenoid saponin isolated from *Bacopa monnieri*, a perennial herb highly regarded in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties.[1][2] As a key constituent of the "bacosides," a complex mixture of saponins, **Bacopasaponin C** contributes significantly to the plant's pharmacological profile.[3] [4] This technical guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and relevant experimental protocols for **Bacopasaponin C**, tailored for researchers, scientists, and professionals in drug development.

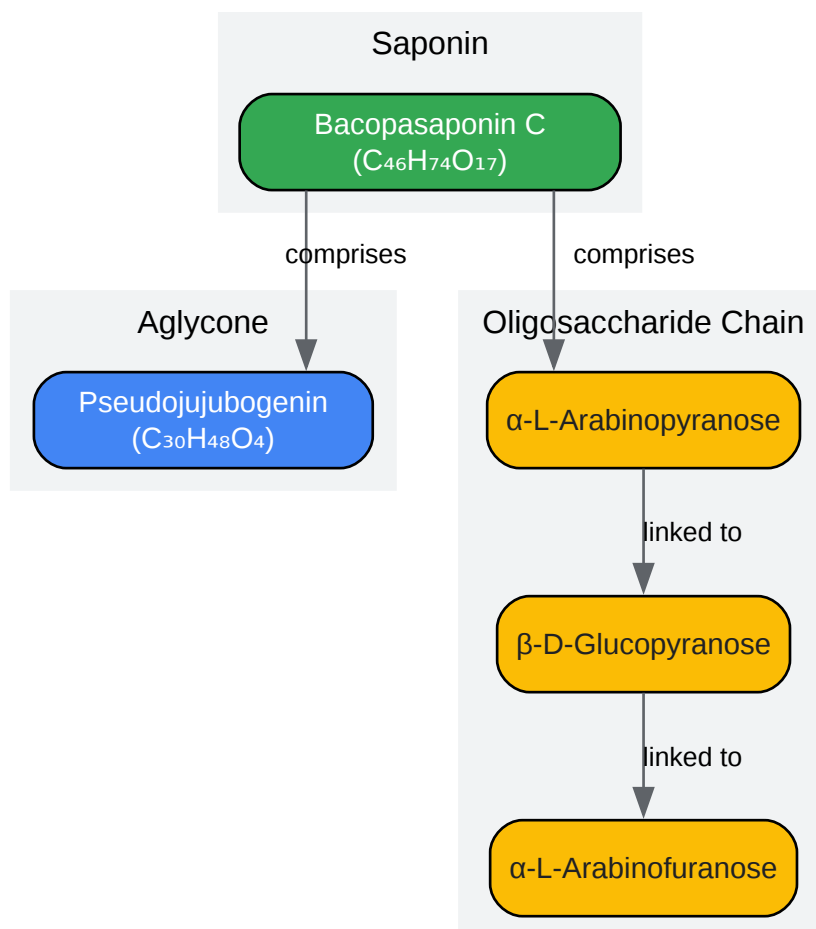
Chemical Structure and Molecular Formula

Bacopasaponin C is classified as a dammarane-type triterpenoid saponin.[5] Its structure is characterized by a lipophilic aglycone backbone, identified as pseudojujubogenin, linked to a hydrophilic oligosaccharide (sugar) chain. This amphiphilic nature is a hallmark of saponin compounds.

The molecular formula for **Bacopasaponin C** is $C_{46}H_{74}O_{17}$. Its IUPAC name is (1S,2R,4aR,6aS,6bR,8aR,10S,12aR,12bR,14aR,14bS)-hexadecahydro-1-hydroxy-1,6b,9,9,12a-pentamethyl-2-(2-methyl-1-propen-1-yl)-4a,6a-methano-1H,6H-phenanthro[2,1-d]pyrano[2,3-b]pyran-10-yl O- α -L-arabinofuranosyl-(1 \rightarrow 2)-O-[β -D-glucopyranosyl-(1 \rightarrow 3)]- α -L-

arabinopyranoside. The structure consists of the pseudojубogenin aglycone glycosidically linked to a branched sugar chain composed of one glucose and two arabinose units.

Fig. 1: Structural Components of Bacopasaponin C



[Click to download full resolution via product page](#)

Fig. 1: Structural Components of **Bacopasaponin C**

Physicochemical and Bioactivity Data

The quantitative properties of **Bacopasaponin C** are essential for its characterization and application in research. The following tables summarize key physicochemical descriptors and reported biological activities.

Table 1: Physicochemical Properties of **Bacopasaponin C**

Property	Value	Source
Molecular Formula	C₄₆H₇₄O₁₇	
Molecular Weight	899.1 g/mol	
CAS Number	178064-13-6	
Exact Mass	898.49260089 Da	
Topological Polar Surface Area	256 Å ²	
Hydrogen Bond Donor Count	9	
Hydrogen Bond Acceptor Count	17	
Rotatable Bond Count	9	
Complexity	1710	

| Solubility | Soluble in Methanol | |

Table 2: Quantitative Biological Activity of **Bacopasaponin C**

Activity	Assay Details	Result	Source
P-glycoprotein (P-gp) ATPase Inhibition	In vitro assay using rat jejunal membrane	IC₅₀ = 57.83 µg/mL	

| Anti-leishmanial Activity | In vivo hamster model against Leishmania donovani | 40% reduction in splenic parasite burden (free drug) | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines key experimental protocols related to the study of **Bacopasaponin C**.

Isolation and Purification from *Bacopa monnieri*

The isolation of **Bacopasaponin C** typically involves solvent extraction followed by chromatographic purification.

- Extraction:
 - Air-dried and powdered aerial parts of *Bacopa monnieri* are subjected to extraction. A common method is maceration or Soxhlet extraction with methanol or 95% ethanol.
 - The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- Purification:
 - The crude extract is subjected to column chromatography over silica gel (100-200 mesh size).
 - The column is eluted using a solvent gradient, typically starting with a less polar solvent system and gradually increasing polarity. A common gradient is ethyl acetate and methanol.
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Fractions containing **Bacopasaponin C** are pooled and concentrated. Further purification steps, such as preparative HPLC, may be employed to achieve high purity (≥95%).

Structural Elucidation

The definitive structure of **Bacopasaponin C** is confirmed using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is used to determine the exact mass and molecular formula. Fragmentation patterns help identify the aglycone (pseudojubilogenin is characterized by a fragment ion at m/z 473 $[M+H]^+$) and the sequence of sugar moieties.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the number and chemical environment of protons, helping to identify the types of sugar units and their anomeric configurations.
- ^{13}C NMR: Determines the number of carbon atoms and provides information about their chemical environment, confirming the triterpenoid backbone and sugar components.
- 2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure and the linkage points between the aglycone and the sugar chain.

Bioactivity Assays

This protocol assesses the efficacy of **Bacopasaponin C** against visceral leishmaniasis caused by *Leishmania donovani*.

Fig. 2: Workflow for In Vivo Anti-leishmanial Assay

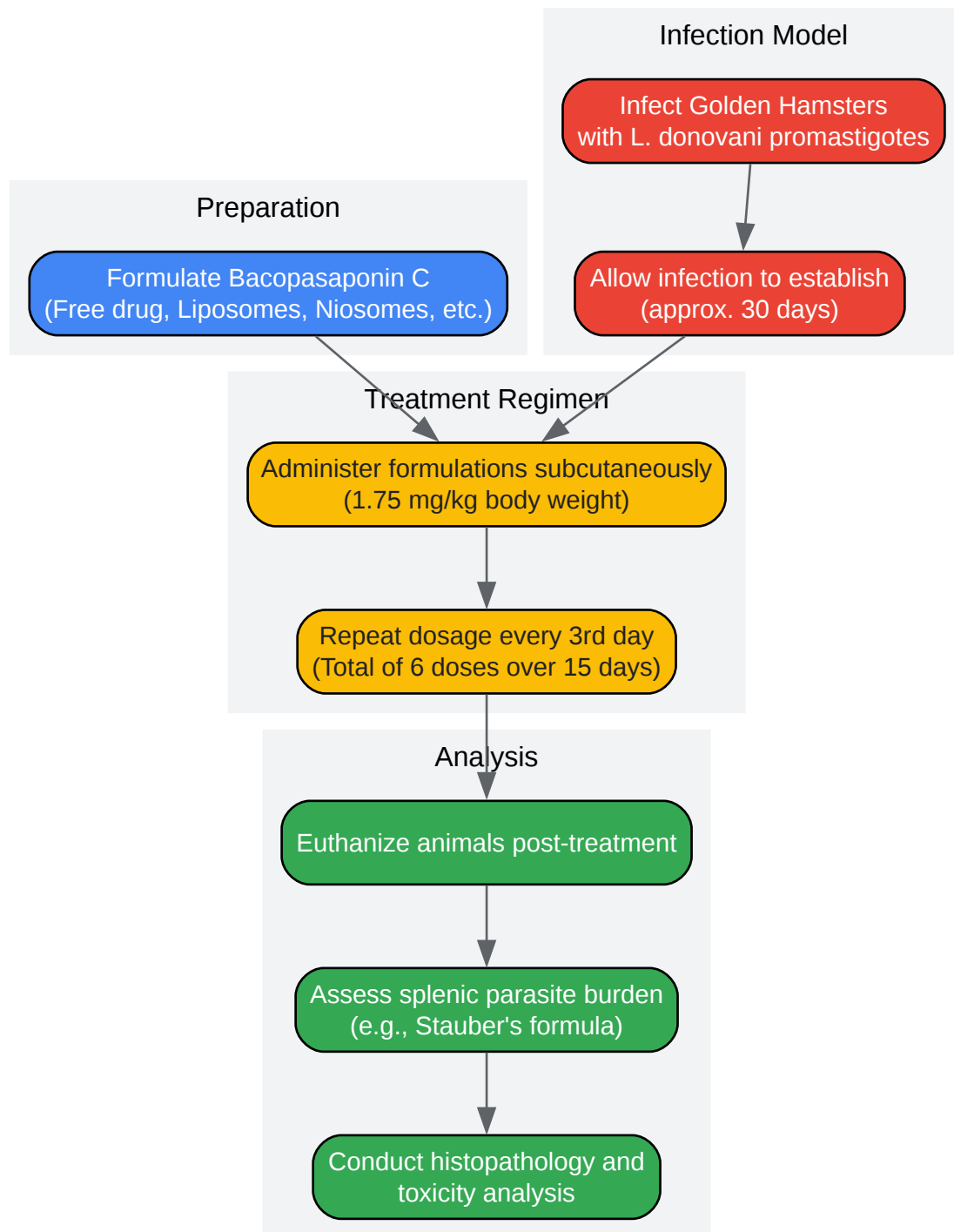
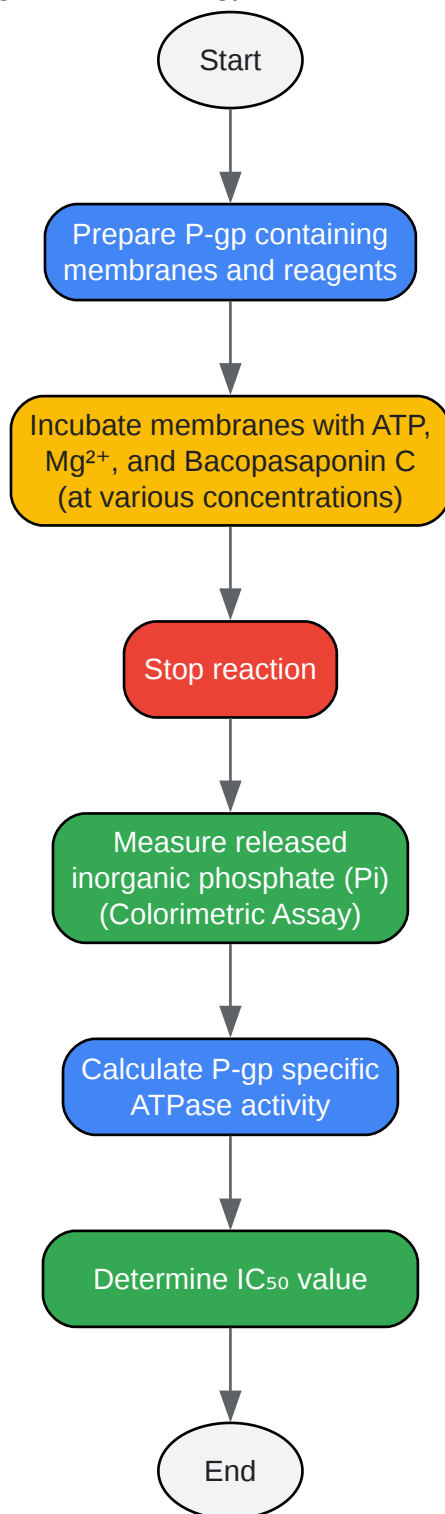
[Click to download full resolution via product page](#)

Fig. 2: Workflow for In Vivo Anti-leishmanial Assay

This assay measures the ability of **Bacopasaponin C** to modulate the function of the P-gp efflux pump by quantifying ATP hydrolysis.

- Preparation: P-gp-expressing membranes (e.g., from rat jejunum or specific cell lines) are prepared and quantified.
- Reaction: The membranes (containing P-gp) are incubated in a reaction buffer containing ATP and Mg^{2+} ions in the presence of various concentrations of **Bacopasaponin C**. A known P-gp substrate (e.g., verapamil) is used as a positive control.
- Quantification: The reaction is stopped, and the amount of inorganic phosphate (P_i) released from ATP hydrolysis is measured using a colorimetric method (e.g., VMax method).
- Analysis: The P-gp-dependent ATPase activity is calculated by subtracting the basal ATPase activity (in the absence of the test compound) from the total activity. The concentration of **Bacopasaponin C** that inhibits 50% of the P-gp ATPase activity (IC_{50}) is then determined.

Fig. 3: Logical Flow of P-gp ATPase Inhibition Assay

[Click to download full resolution via product page](#)**Fig. 3:** Logical Flow of P-gp ATPase Inhibition Assay

Conclusion

Bacopasaponin C stands out as a structurally complex and biologically active triterpenoid saponin with significant potential in pharmacology. Its demonstrated activities, including the modulation of P-glycoprotein and anti-parasitic effects, warrant further investigation. This guide provides a foundational resource for researchers, offering detailed structural information, quantitative data, and robust experimental protocols to facilitate future studies into the therapeutic applications of this important natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholars.direct [scholars.direct]
- 2. Bacopasaponin C | 178064-13-6 | DHA06413 | Biosynth [biosynth.com]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jees.in [jees.in]
- 5. Micropropagation and elicited production of triterpenoid saponin glycosides and stigmasterol via precursor and elicitor feeding in *Bacopa floribunda* (R.Br.) Wettst.—A potential nootropic herb - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Profile of Bacopasaponin C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667702#the-chemical-structure-and-molecular-formula-of-bacopasaponin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com